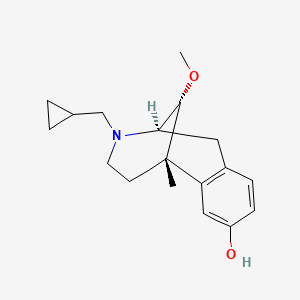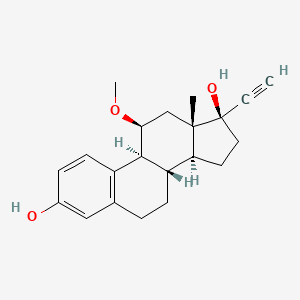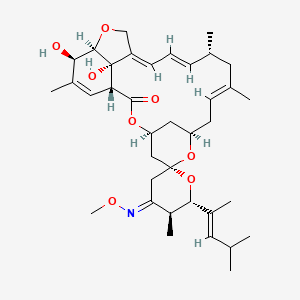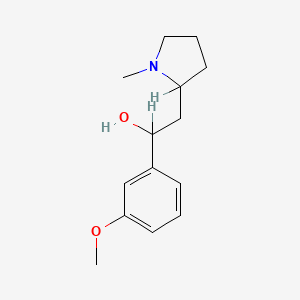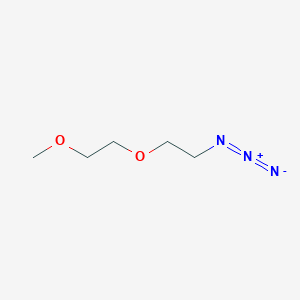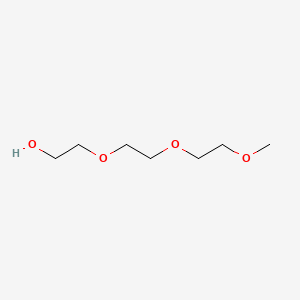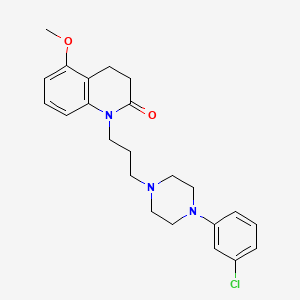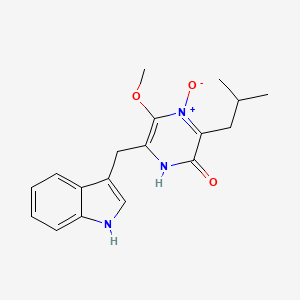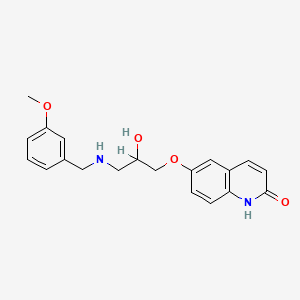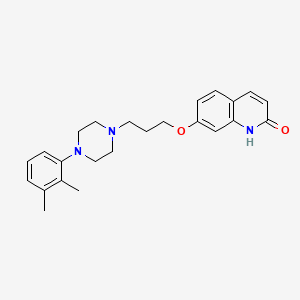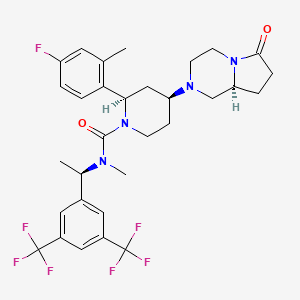
Orvepitant
Vue d'ensemble
Description
Orvepitant is a drug developed by GlaxoSmithKline which acts as a selective antagonist for the NK1 receptor . It has been used in trials studying the treatment of Depressive Disorder, Major Depressive Disorder, Post-Traumatic Stress Disorder, and Posttraumatic Stress Disorder (PTSD) .
Molecular Structure Analysis
Orvepitant has the molecular formula C31H35F7N4O2 . Its average mass is 628.624 Da and its monoisotopic mass is 628.264832 Da . It has 4 defined stereocentres .Physical And Chemical Properties Analysis
Orvepitant has the molecular formula C31H35F7N4O2 . Its average mass is 628.624 Da and its monoisotopic mass is 628.264832 Da . It has 4 defined stereocentres .Applications De Recherche Scientifique
1. Application in Chronic Refractory Cough (CRC)
Orvepitant, a neurokinin-1 (NK-1) receptor antagonist, has been explored as a potential therapy for chronic refractory cough (CRC). A study found that orvepitant significantly improved objective daytime cough frequency, cough severity, and quality of life in CRC patients. This effect was sustained even after drug discontinuation, indicating its potential as an effective antitussive therapy (Smith et al., 2019).
2. Efficacy in EGFRI-induced Pruritus
Orvepitant was evaluated for its effectiveness in reducing the intensity of pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs) in cancer patients. The study, conducted as a randomized, placebo-controlled trial, found that orvepitant was safe and well-tolerated. However, the results did not show a statistically significant difference in reducing pruritus intensity compared to placebo (Vincenzi et al., 2020).
3. Antipruritic Potential in Animal Models
Research in a Mongolian gerbil model of scratching behavior suggested that orvepitant might have significant antipruritic potential. This study demonstrated that orvepitant effectively inhibited scratching behavior induced by an NK-1 receptor-specific agonist, supporting the need for clinical trials to evaluate its antipruritic efficacy in humans (Trower et al., 2014).
4. Potential in Treating Major Depressive Disorder (MDD)
Orvepitant was investigated as a potential treatment for major depressive disorder (MDD), based on the hypothesis that full blockade of central NK1 receptors might be an effective antidepressant mechanism. Clinical studies showed mixed results, with one study demonstrating efficacy on the primary endpoint, while another did not show significant results. This suggests that full, persistent NK1 receptor blockade could be a promising but not yet definitive approach for MDD treatment (Ratti et al., 2013).
5. Improving Symptoms in Chronic CoughA Phase 2b trial assessed the efficacy of orvepitant in treating refractory chronic cough (CC). The study indicated that orvepitant, particularly at a 30mg dose, resulted in significant improvements in patient-reported outcomes, including cough severity and urge-to-cough visual analogue scales. These results support further evaluation of orvepitant in chronic cough treatment [(Smith et al., 2019)](https
Scientific Research Applications of Orvepitant
1. Chronic Refractory Cough
Orvepitant, as a neurokinin-1 (NK-1) receptor antagonist, has been studied for its efficacy in treating chronic refractory cough (CRC). Research demonstrated a significant improvement in both the frequency and severity of coughing in CRC patients, suggesting its potential as an effective antitussive therapy (Smith et al., 2019).
2. EGFRI-induced Pruritus in Cancer Patients
Orvepitant was evaluated for treating intense pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs) in patients with cancer. A randomized, placebo-controlled phase II trial did not find a statistically significant difference in pruritus intensity reduction between orvepitant and placebo. The study confirmed the safety and tolerability of orvepitant (Vincenzi et al., 2020).
3. Antipruritic Potential in Animal Models
A study explored the antipruritic potential of orvepitant in a Mongolian gerbil model. The results showed that orvepitant effectively inhibited itch-associated responses, thereby supporting the need for clinical trials to evaluate its antipruritic efficacy in humans (Trower et al., 2014).
4. Major Depressive Disorder (MDD)
Orvepitant was investigated for its potential as an antidepressant, focusing on the blockade of central neurokinin-1 (NK1) receptors. Clinical studies yielded mixed results, with one study showing efficacy in treating MDD, while another did not demonstrate significant effects. This highlights the need for further research to establish orvepitant's role in MDD treatment (Ratti et al., 2013).
5. Improving Chronic Cough Symptoms
Another study on orvepitant in the context of chronic cough (CC) showed promising results. A Phase 2b trial indicated that orvepitant led to clinically significant improvements in patient-reported outcomes related to cough severity and frequency. This supports the potential of orvepitant for further evaluation in chronic cough treatment (Smith et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNBGDJPEXZSQM-VZOBGQTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F7N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973522 | |
| Record name | Orvepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orvepitant | |
CAS RN |
579475-18-6 | |
| Record name | Orvepitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orvepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orvepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORVEPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



